1H-pyrazolo[3,4-b]pyridin-4-ol

Physicochemical profiling Drug-likeness prediction Chromatographic method development

1H-Pyrazolo[3,4-b]pyridin-4-ol is a bicyclic heteroaromatic compound belonging to the pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry with over 300,000 reported structures across more than 5,500 references. This compound bears a hydroxyl group at the C4 position and exists as an equilibrium mixture of two tautomeric forms: the 1H-4-hydroxy (enol) tautomer and the 1,7-dihydro-4-oxo (keto) tautomer.

Molecular Formula C6H5N3O
Molecular Weight 135.126
CAS No. 31591-86-3; 49834-67-5
Cat. No. B2493998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazolo[3,4-b]pyridin-4-ol
CAS31591-86-3; 49834-67-5
Molecular FormulaC6H5N3O
Molecular Weight135.126
Structural Identifiers
SMILESC1=CNC2=C(C1=O)C=NN2
InChIInChI=1S/C6H5N3O/c10-5-1-2-7-6-4(5)3-8-9-6/h1-3H,(H2,7,8,9,10)
InChIKeyUDWCKMMKPOGURO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[3,4-b]pyridin-4-ol (CAS 31591-86-3): Core Scaffold Identity, Tautomeric Profile, and Procurement-Relevant Physicochemical Baseline


1H-Pyrazolo[3,4-b]pyridin-4-ol is a bicyclic heteroaromatic compound belonging to the pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry with over 300,000 reported structures across more than 5,500 references [1]. This compound bears a hydroxyl group at the C4 position and exists as an equilibrium mixture of two tautomeric forms: the 1H-4-hydroxy (enol) tautomer and the 1,7-dihydro-4-oxo (keto) tautomer [2]. With a molecular formula of C₆H₅N₃O and a molecular weight of 135.12 g/mol, it is a low-molecular-weight heterocyclic building block featuring two hydrogen-bond donor sites and three acceptor sites [3]. The C4-OH substitution pattern is notably rare, representing only 0.89% of all reported 1H-pyrazolo[3,4-b]pyridine structures documented in the literature [1]. The compound is commercially available at standard purities of 95% to 98% from multiple vendors, with analytical characterization typically provided by NMR, HPLC, or GC .

Why 1H-Pyrazolo[3,4-b]pyridin-4-ol Cannot Be Interchanged with In-Class Analogs: Physicochemical and Synthetic Consequences of the C4-OH Group


The C4-hydroxyl substituent fundamentally distinguishes 1H-pyrazolo[3,4-b]pyridin-4-ol from its closest in-class analogs in ways that preclude simple interchangeability in both synthetic and biological contexts. The OH group introduces a dual hydrogen-bond donor/acceptor character absent in the unsubstituted parent (CAS 271-71-6) and a polarity profile sharply divergent from the 4-chloro analog (CAS 29274-28-0), with a topological polar surface area (TPSA) approximately 48% higher than both comparators [1]. This alters solubility, chromatographic behavior, and protein-ligand interaction geometry. Furthermore, the compound undergoes keto-enol tautomerism not possible with 4-H, 4-Cl, or 4-NH₂ analogs, yielding two distinct protonation states that can engage biological targets differently depending on pH and local microenvironment [2]. In synthesis, the 4-OH group enables direct O-alkylation, O-acylation, or activation via triflation for cross-coupling chemistry, whereas the 4-chloro analog requires nucleophilic aromatic substitution conditions and the 4-amino analog follows entirely different regiochemical pathways [3]. Substituting any of these analogs for the 4-ol without adjusting reaction conditions or binding models will lead to divergent synthetic outcomes and unpredictable biological results.

Quantitative Differentiation Evidence for 1H-Pyrazolo[3,4-b]pyridin-4-ol Versus Closest Analogs: Head-to-Head Physicochemical, Scarcity, and Synthetic Utility Data


Topological Polar Surface Area (TPSA) Comparison: 1H-Pyrazolo[3,4-b]pyridin-4-ol vs. Unsubstituted Parent and 4-Chloro Analog

1H-Pyrazolo[3,4-b]pyridin-4-ol exhibits a Topological Polar Surface Area (TPSA) of 61.5–61.8 Ų , which is approximately 48% greater than that of the unsubstituted 1H-pyrazolo[3,4-b]pyridine (TPSA 41.57 Ų) and the 4-chloro analog (TPSA 41.57 Ų) [1]. This elevated TPSA results directly from the C4-OH group contributing an additional hydrogen-bond donor and acceptor, altering permeability and solubility profiles. The 4-amino analog (TPSA 67.59 Ų) is the only comparator with a higher TPSA, but its basic amine pKa (~12.6 predicted) confers a different ionization state at physiological pH compared to the weakly acidic 4-OH .

Physicochemical profiling Drug-likeness prediction Chromatographic method development

Lipophilicity (LogP) Differentiation: Consequences for Chromatographic Retention and Biological Partitioning

The consensus LogP of 1H-pyrazolo[3,4-b]pyridin-4-ol is 0.53 (range 0.25–0.66 across five computational methods) , positioning it as the most hydrophilic among the four direct analogs examined. The unsubstituted parent scaffold is nearly twice as lipophilic (LogP 0.96) , while the 4-chloro analog is approximately three-fold more lipophilic (LogP 1.05–1.61) [1]. The 4-amino analog is intermediate (LogP 0–1.12) but its basicity alters its effective LogD at physiological pH . This LogP differential translates to distinct reversed-phase HPLC retention times: under standard C18 conditions with aqueous-organic gradients, the 4-ol elutes significantly earlier than its 4-Cl and 4-H counterparts, enabling resolution of mixtures but also requiring adjusted purification protocols if one scaffold is substituted for another in a synthetic sequence [2].

Lipophilicity optimization ADME prediction Reverse-phase chromatography

Scarcity of C4-OH Substitution Pattern: Quantitative Literature Prevalence Analysis

A systematic analysis of over 300,000 reported 1H-pyrazolo[3,4-b]pyridine structures reveals that the C4-OH (or its keto tautomer 4-oxo) substitution pattern accounts for only 0.89% of all structures, documented in just 312 references [1]. This contrasts starkly with the C4-H substitution pattern (37.33%, 3,003 references) and other common C4 substituents including methyl (6.59%), phenyl (2.29%), heterocyclic rings (2.42%), and N-substituted amino groups (4.54%) [1]. Among oxygenated C4 substituents specifically, the hydroxy/oxo group is the least explored yet most synthetically enabling, as it provides a direct handle for O-functionalization that the C4-H and C4-alkyl scaffolds lack entirely.

Chemical space analysis Scaffold novelty assessment IP landscape evaluation

Keto-Enol Tautomeric Equilibrium: Structural and Binding Consequences Absent in Non-Hydroxy Analogs

1H-pyrazolo[3,4-b]pyridin-4-ol exists in a dynamic keto-enol equilibrium between the 1H-4-hydroxy (enol) form and the 1,7-dihydro-4-oxo (keto) form [1]. Ab initio quantum chemical calculations demonstrate that the neutral 1H tautomer predominates in the unbound state, but upon protonation this proton migrates to yield the preferred [2H,7H] charged tautomer [1]. This tautomeric flexibility is structurally unique to the 4-OH substitution: the 4-H, 4-Cl, 4-Me, and 4-Ph analogs are incapable of tautomerism, while the 4-NH₂ analog engages in different protonation chemistry driven by amine basicity rather than keto-enol equilibrium . The consequence for kinase inhibitor design is significant: the tautomeric state directly determines which hydrogen-bonding pattern the scaffold presents to the ATP-binding pocket hinge region, and computational docking studies on pyrazolopyridine CDK2 inhibitors confirm that hydrogen-bonding affinity is strongly correlated with the 4-substituent's electron-donating capability and tautomeric preference [1].

Tautomerism Kinase inhibitor design Molecular recognition

Synthetic Handle Versatility: O-Functionalization Pathways Unavailable to 4-H and 4-Alkyl Analogs

The C4-OH group of 1H-pyrazolo[3,4-b]pyridin-4-ol serves as a direct synthetic handle for O-alkylation (Williamson ether synthesis), O-acylation, O-sulfonylation, and activation via conversion to the corresponding 4-triflate for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) [1]. The 4-chloro analog (CAS 29274-28-0) is the standard alternative for nucleophilic aromatic substitution at C4, but this route requires harsher conditions (elevated temperature, strong base, or metal catalysis) and is limited to nucleophiles compatible with such conditions [2]. Critically, the 4-OH compound can be converted to the 4-Cl analog by treatment with POCl₃ (a transformation documented in the Gould-Jacobs synthesis of pyrazolo[3,4-b]pyridines) [1], but the reverse conversion requires hydrolytic conditions and often proceeds with lower yield. Thus, the 4-ol is the more versatile starting material for divergent library synthesis: a single batch can be partitioned into O-alkylated, O-arylated (via triflate), or chlorinated sub-libraries, whereas the 4-Cl analog is synthetically downstream and less flexible [1].

Synthetic chemistry Parallel library synthesis Late-stage functionalization

Aqueous Solubility Prediction: Differentiating the 4-ol from Lipophilic Analogs for Assay Compatibility

The predicted aqueous solubility of 1H-pyrazolo[3,4-b]pyridin-4-ol, calculated by the ESOL topological method, is 3.14 mg/mL (Log S = −1.63, solubility class: Soluble) . This represents substantially higher aqueous solubility than would be expected for the 4-chloro analog (LogP 1.05–1.61, predicted Log S estimated at approximately −2.5 to −3.0 by Yalkowsky GSE) or the unsubstituted parent (LogP 0.96, predicted Log S ~ −2.2 to −2.5) [1]. The solubility advantage is driven by the dual H-bond donor/acceptor character of the OH group, which enables stronger solute-water interactions than the C-H or C-Cl moieties at the same position. While no experimental shake-flask solubility data were identified in the primary literature for direct comparison, the ESOL prediction is consistent with the compound's low LogP (0.53 consensus) and high TPSA (61.8 Ų) .

Solubility optimization Assay development Biophysical screening

Evidence-Backed Application Scenarios for 1H-Pyrazolo[3,4-b]pyridin-4-ol in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery: A Low-MW, High-Solubility Hinge-Binding Motif for Kinase Targets

With a molecular weight of only 135.12 Da, predicted aqueous solubility of 3.14 mg/mL, and the capacity to present dual hydrogen-bond donor/acceptor patterns via its tautomeric equilibrium, 1H-pyrazolo[3,4-b]pyridin-4-ol meets the physicochemical criteria for an ideal fragment in fragment-based drug discovery (FBDD) [1]. Its structural resemblance to the purine core of ATP enables it to engage the hinge region of kinase ATP-binding pockets, while its rarity in the patent literature (0.89% of all pyrazolo[3,4-b]pyridine structures) provides favorable IP positioning [2]. Unlike the unsubstituted parent scaffold (LogP 0.96, TPSA 41.57 Ų), the 4-ol's enhanced polarity and H-bonding capacity increase the likelihood of structure-determined binding poses in X-ray crystallography fragment screens, a critical success factor in FBDD campaigns .

Divergent Library Synthesis Core: A Single Intermediate Enabling Multiple C4 Derivatization Strategies

The 4-OH group serves as a linchpin for divergent parallel synthesis, enabling a minimum of four distinct transformation pathways from a single batch of starting material: O-alkylation, O-acylation, sulfonylation, and Pd-catalyzed cross-coupling via the corresponding triflate [2]. This far exceeds the synthetic flexibility of the 4-chloro analog (limited primarily to nucleophilic aromatic substitution) or the 4-unsubstituted scaffold (no direct C4 derivatization without C-H activation) [3]. For medicinal chemistry programs running structure-activity relationship (SAR) exploration, stocking the 4-ol as the primary building block—rather than individual pre-derivatized analogs—reduces inventory SKUs, ensures consistent traceability to a single batch, and permits rapid analog generation in response to emerging SAR data [2][3].

Biophysical Screening and Assay Development: A DMSO-Sparing Scaffold with Favorable Aggregation Profile

The predicted aqueous solubility of 3.14 mg/mL (23.3 mM) for 1H-pyrazolo[3,4-b]pyridin-4-ol means that typical screening concentrations of 10–100 µM can be achieved with ≤0.5% DMSO . This is critical for biophysical techniques sensitive to co-solvent effects, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and protein-observed ¹⁹F/¹H NMR. In contrast, more lipophilic analogs such as the 4-chloro derivative would require substantially higher DMSO concentrations to maintain solubility at comparable test concentrations, increasing the risk of solvent-induced protein denaturation, aggregation-based false positives, and assay interference [4]. The compound's low LogP (0.53 consensus) also reduces the likelihood of non-specific binding to assay plates and protein surfaces, a common confounding factor in high-throughput screening .

Targeted Covalent Inhibitor Design: OH Group as a Tunable Warhead Attachment Point

The C4-OH group provides a chemically tractable site for attaching electrophilic warheads (e.g., acrylamide, vinyl sulfonamide, chloroacetamide moieties) via O-alkylation or O-acylation, directly enabling the development of targeted covalent inhibitors (TCIs) [2]. The tautomeric equilibrium of the pyrazolo[3,4-b]pyridin-4-ol scaffold further allows the warhead orientation to be modulated by the predominant tautomeric form at a given pH, offering an additional design parameter not available with non-tautomeric scaffolds [1]. Unlike the 4-amino analog—which places the warhead attachment nitrogen in conjugation with the pyridine ring, potentially altering the electrophilicity of the warhead through electronic effects—the 4-O-linker electronically insulates the warhead from the heterocyclic core, preserving the designed reactivity profile of the covalent inhibitor [1][2].

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